2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-methyl-N-phenylacetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrido[2,3-e][1,2,4]thiadiazin ring, which is a type of heterocyclic ring . This ring system is often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl and phenylacetamide groups suggests that this compound may have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the fluorine atoms might make the compound more electrophilic, while the amide group could participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its polarity and solubility .Scientific Research Applications
Anticancer Activity
The core structure of this compound has been associated with potential anticancer properties. Its ability to interact with various cellular targets can make it a candidate for designing new anticancer drugs. The presence of the 3-fluorophenyl group may enhance its activity by increasing its ability to interact with cancer cell receptors .
Antimicrobial Properties
Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine structure have shown significant antimicrobial effects. This suggests that our compound could be used in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Analgesic and Anti-inflammatory Effects
The analgesic and anti-inflammatory effects of triazolothiadiazine derivatives make them suitable for the development of new pain relief medications. The compound’s molecular structure allows it to inhibit enzymes that cause inflammation and pain .
Antioxidant Properties
Oxidative stress is a factor in many diseases, and antioxidants are crucial in mitigating its effects. The compound’s scaffold has shown antioxidant properties, which could be harnessed in creating treatments for diseases caused by oxidative damage .
Antiviral Activity
Research indicates that triazolothiadiazine derivatives can have antiviral activities, including against highly pathogenic avian influenza. This opens up possibilities for the compound to be used in the development of new antiviral drugs .
Enzyme Inhibition
The compound can act as an enzyme inhibitor, targeting enzymes like carbonic anhydrase and cholinesterase. This application is particularly important in the treatment of conditions like glaucoma and Alzheimer’s disease, where enzyme activity plays a role in disease progression .
Future Directions
Mechanism of Action
Target of Action
The compound 2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-methyl-N-phenylacetamide is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .
Mode of Action
It is known that the triazolothiadiazine core can make specific interactions with different target receptors , which suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the diverse pharmacological activities of related compounds , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Related compounds have been found to exhibit anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects , suggesting that this compound may have similar effects.
properties
IUPAC Name |
2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-24(17-8-3-2-4-9-17)20(27)14-25-15-26(18-10-5-7-16(22)13-18)21-19(30(25,28)29)11-6-12-23-21/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWRPWZTDUCCNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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